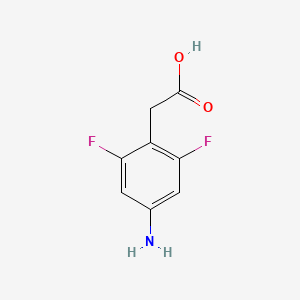

2-(4-Amino-2,6-difluorophenyl)acetic acid

Description

Contextualization within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physicochemical properties. Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes are highly desirable in drug discovery, as they can lead to improved pharmacokinetic profiles and enhanced biological activity. mdpi.com In materials science, fluorination can impart properties such as thermal stability and unique electronic characteristics.

Significance of Difluorophenylacetic Acid Scaffolds in Advanced Synthesis

The difluorophenylacetic acid scaffold is a key structural motif in the design of various functional molecules. The presence of two fluorine atoms can create unique steric and electronic effects that are distinct from their non-fluorinated or mono-fluorinated counterparts. This difluoro substitution can influence the conformation of the molecule and its binding affinity to biological targets. The acetic acid moiety provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the construction of larger, more complex molecular architectures. mdpi.com For instance, related phenylacetic acid derivatives have been utilized in the synthesis of inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer therapy. nih.gov

Overview of Research Trajectories for 2-(4-Amino-2,6-difluorophenyl)acetic acid and Structurally Related Analogues

While specific, in-depth research applications for this compound are not extensively documented in publicly available literature, its primary role appears to be that of a synthetic intermediate. chemicalbook.comlookchem.com A common synthesis route for this compound involves the reduction of the corresponding nitro compound, 2-(2,6-difluoro-4-nitrophenyl)acetic acid, using a palladium on carbon catalyst. chemicalbook.com

The research trajectories for this compound can be inferred from the applications of its structural analogues. For example, fluorinated and aminated phenylacetic acid derivatives are integral components in a variety of pharmaceuticals. The amino group provides a site for further derivatization, enabling the creation of libraries of compounds for screening in drug discovery programs. nih.gov

Structurally similar compounds have found applications in various areas:

Enzyme Inhibition: Analogues such as 2-amino-2-(2,4-difluorophenyl)acetic acid have been investigated as inhibitors of aminopeptidases, which are implicated in diseases like cancer.

Antiviral Agents: The difluorophenyl moiety is present in some antiviral compounds. For example, the difluorobenzyl group is a component of certain HIV capsid inhibitors. researchgate.net

Anti-inflammatory and Anticancer Agents: The broader class of phenylacetic acids has been explored for the development of anti-inflammatory drugs and anticancer agents. nih.govcyberleninka.ru

The future research involving this compound is likely to be in its use as a starting material for the synthesis of novel compounds with potential biological activities. Its unique combination of a reactive carboxylic acid, a nucleophilic amino group, and the modulating effects of the difluoro substitution makes it a promising scaffold for medicinal chemistry and materials science exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZKUVNEUOZSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of 2 4 Amino 2,6 Difluorophenyl Acetic Acid Reactivity and Derivatization

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amide bond formation. The electronic environment of the phenyl ring, influenced by the fluorine atoms, plays a significant role in the reactivity of this group.

Esterification Reactions and Kinetic Studies

Esterification of carboxylic acids like 2-(4-Amino-2,6-difluorophenyl)acetic acid is a fundamental reaction, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The classic Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst, is a common method. jocpr.com The reaction mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of esterification for structurally similar phenylacetic acids have been investigated. researchgate.netmdpi.com These studies indicate that the reaction generally follows second-order kinetics, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. The rate of reaction is influenced by several factors including temperature, the nature of the catalyst, and the steric hindrance of both the carboxylic acid and the alcohol. researchgate.netuobaghdad.edu.iq For instance, the use of solid acid catalysts like Amberlyst-15 has been shown to be effective for the esterification of phenylacetic acid, offering benefits such as ease of separation and reusability. jocpr.comresearchgate.net

The reaction conditions for the esterification of phenylacetic acid derivatives can be optimized to achieve high yields. Key parameters that are often varied include the molar ratio of reactants, catalyst concentration, and reaction temperature. researchgate.net

Table 1: Illustrative Conditions for Acid-Catalyzed Esterification of Phenylacetic Acid Analogs | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Sulfuric Acid | Ethanol | 60 | 5-10 | ~80 | uobaghdad.edu.iq | | Amberlyst-15 | Glycerol | 110 | 5 | ~80 | jocpr.com | | Al³⁺-Montmorillonite | p-Cresol | Reflux (Toluene) | 6 | >90 | | DMAP/EDC | tert-Butyl alcohol | Room Temp | 12 | ~95 | researchgate.net |

This table is illustrative and based on data for phenylacetic acid and its close analogs. DMAP (4-Dimethylaminopyridine) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are coupling agents used for esterification under milder conditions.

Amide Bond Formation Mechanisms

The formation of an amide bond from this compound involves the coupling of its carboxylic acid moiety with a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid must first be "activated."

This activation is typically achieved using coupling reagents. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). youtube.com The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive acyl-isourea (with carbodiimides) or an active ester, which is then susceptible to nucleophilic attack by the amine.

The presence of the 2,6-difluoro substitution pattern may introduce steric hindrance around the carboxylic acid, potentially slowing the rate of reaction. For sterically hindered substrates, more potent coupling agents or alternative methods may be required. nih.gov For example, the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate that readily reacts with amines to form amides. youtube.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Mechanism |

|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. |

| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive O-acyl active ester. |

Transformations Involving the 4-Amino Group

The 4-amino group on the phenyl ring is a versatile nucleophilic center, enabling a range of derivatization reactions including acylation, alkylation, and condensation. The nucleophilicity of this group is somewhat attenuated by the electron-withdrawing effects of the ortho-fluorine atoms.

Acylation and Alkylation Reactions

Acylation of the 4-amino group is a common transformation, typically achieved by reacting the compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. patsnap.com The base serves to neutralize the acid byproduct generated during the reaction. The acetylation of anilines, for example, is a standard procedure often used to protect the amino group or to synthesize biologically active acetanilides. patsnap.com

Alkylation of the 4-amino group can be more challenging due to the possibility of multiple alkylations (mono-, di-, and even tri-alkylation leading to quaternary ammonium salts). Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective mono-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled mono-alkylation. Nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins has also been reported as a modern method for C-N bond cleavage and subsequent alkylation. capes.gov.br

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. nih.govmdpi.com The formation of the imine bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for example, by azeotropic distillation. The stability of the resulting Schiff base is influenced by the electronic nature of both the amine and the carbonyl compound.

Table 3: Illustrative Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Aminoantipyrine | Substituted Cinnamaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | Schiff Base | mdpi.com |

| Furan-2-carboxaldehyde | Propane-1,3-diamine | - | - | Condensation | Bis-Schiff Base | nih.gov |

This table is illustrative and based on data for analogous aromatic amines.

Nucleophilic Reactivity and Derivatization

The 4-amino group imparts nucleophilic character to the molecule, allowing it to participate in various nucleophilic substitution and addition reactions. The electron density on the nitrogen atom makes it a good nucleophile, although this is slightly tempered by the ortho-fluorine atoms.

This nucleophilicity is exploited in various derivatization strategies. For example, the amino group can react with isocyanates to form urea (B33335) derivatives or with isothiocyanates to form thiourea (B124793) derivatives. These reactions are generally high-yielding and proceed under mild conditions. Furthermore, the amino group can be a key functional handle for the attachment of this molecule to other scaffolds or for the synthesis of more complex derivatives through multi-step reaction sequences. The synthesis of fluorinated amide derivatives via radical N-perfluoroalkylation–defluorination pathways has also been explored for related compounds. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

The substitution patterns on the difluorophenyl ring of this compound are dictated by the electronic properties of the existing substituents.

Regioselectivity and Directing Effects of Fluoro and Amino Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is determined by the directing effects of the substituents already present. In the case of this compound, the powerful electron-donating amino group (-NH₂) and the two electron-withdrawing fluorine atoms (-F) play crucial roles.

The amino group is a strongly activating group and an ortho, para-director. wikipedia.orglibretexts.org This is due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance, increasing the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. libretexts.orgyoutube.com

Conversely, fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect (-I). wikipedia.orgcsbsju.edu However, they are also considered ortho, para-directors because of a competing, albeit weaker, resonance effect (+M) where their lone pairs can be donated to the ring. wikipedia.orgcsbsju.edu This resonance effect partially counteracts the inductive withdrawal at the ortho and para positions, making them less deactivated than the meta position. csbsju.edulibretexts.org

In this compound, the amino group is at position 4, and the fluorine atoms are at positions 2 and 6. The positions ortho to the strongly activating amino group are positions 3 and 5. These positions are also meta to the deactivating fluorine atoms. The combined effect of these substituents directs incoming electrophiles primarily to the 3 and 5 positions of the phenyl ring. The strong activating and directing effect of the amino group generally overrides the deactivating effect of the fluorine atoms at these positions.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |

| -NH₂ | Activating | Electron-donating | Electron-donating | Strongly Activating | ortho, para |

| -F | Deactivating | Electron-withdrawing | Electron-donating | Weakly Deactivating | ortho, para |

| -CH₂COOH | Deactivating | Electron-withdrawing | - | Weakly Deactivating | meta |

Substitution of Halogen Atoms for Alternative Functionalities

The fluorine atoms on the phenyl ring of this compound are generally difficult to substitute via classical nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups. However, under specific conditions, such as with potent nucleophiles or through metal-catalyzed processes, substitution of the fluorine atoms may be achievable. Due to the high electronegativity of fluorine, polyfluoroarenes can undergo SNAr reactions where nucleophiles attack the electron-deficient arene core.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and a carboxylic acid moiety in this compound provides a versatile scaffold for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Formation of β-Lactams

While the direct intramolecular cyclization of this compound to form a β-lactam is not a standard or commonly reported transformation, β-lactam rings are typically synthesized through other routes, such as the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. In principle, the amino group of this compound could be converted to an imine, and the acetic acid moiety could be transformed into a ketene precursor to facilitate a Staudinger-type reaction. However, specific literature detailing this pathway for this particular compound is scarce.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Triazoles, Pyrimidine (B1678525) Derivatives)

The structure of this compound is more amenable to the formation of other nitrogen-containing heterocycles.

Quinazolinones: The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative (or its corresponding amide) with a suitable one-carbon synthon. frontiersin.orgorganic-chemistry.orgresearchgate.net For example, 2-aminobenzamides can react with aldehydes or other carbonyl compounds in the presence of an acid or base catalyst to yield quinazolinones. frontiersin.orgarkat-usa.org While this compound is not a direct precursor in the most common synthetic routes, it could potentially be converted to a 2-aminobenzamide (B116534) equivalent, which could then undergo cyclization.

Triazoles: The synthesis of triazoles typically involves the [3+2] cycloaddition of an azide (B81097) with an alkyne (the Huisgen cycloaddition) or other related multicomponent reactions. frontiersin.orgraco.catnih.gov The amino group of this compound could be diazotized and converted to an azide. This azide derivative could then react with an alkyne to form a 1,2,3-triazole. Alternatively, various methods exist for the synthesis of 1,2,4-triazoles, often involving the condensation of hydrazines or amidrazones with carboxylic acid derivatives. nih.gov

Pyrimidine Derivatives: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. organic-chemistry.orgnih.govyoutube.com The structural framework of this compound does not lend itself directly to the most common pyrimidine syntheses without significant modification. However, the amino group could potentially be incorporated into a larger fragment that then undergoes cyclization to form a pyrimidine ring.

Interactive Data Table: General Heterocycle Synthesis Strategies

| Heterocycle | Key Precursors | General Reaction Type |

| Quinazolinone | 2-Aminobenzamide + Carbonyl compound | Condensation/Cyclization |

| 1,2,3-Triazole | Azide + Alkyne | [3+2] Cycloaddition |

| 1,2,4-Triazole | Hydrazine/Amidrazone + Carboxylic acid derivative | Condensation/Cyclization |

| Pyrimidine | 1,3-Dicarbonyl + Amidine/Urea | Condensation/Cyclization |

Stereochemical Outcomes in Reaction Pathways

This compound possesses a chiral center at the α-carbon of the acetic acid side chain. Therefore, reactions involving this center can have specific stereochemical outcomes.

When a reaction occurs at the chiral center, such as an intramolecular cyclization, the stereochemistry of the starting material can influence the stereochemistry of the product. beilstein-journals.orgnih.govrsc.org For instance, an intramolecular SN2 reaction would proceed with inversion of configuration at the chiral center. The stereochemical outcome of such reactions is often dependent on the reaction mechanism and the nature of the transition state. nih.govrsc.org

In cases where a new stereocenter is formed, the existing stereocenter can direct the stereochemistry of the new center, leading to the formation of diastereomers in unequal amounts. The study of such stereochemical outcomes is crucial for the synthesis of enantiomerically pure compounds.

Advanced Spectroscopic and Structural Characterization Techniques for 2 4 Amino 2,6 Difluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While specific experimental NMR data for 2-(4-Amino-2,6-difluorophenyl)acetic acid is not widely available in the reviewed scientific literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data:

For the ¹H NMR spectrum, the aromatic protons are expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would likely present as a singlet, and the amino (-NH₂) and carboxylic acid (-COOH) protons would also be observed, with their chemical shifts being dependent on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be expected for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms directly bonded to fluorine would show characteristic splitting (¹J-CF coupling), and smaller couplings would be observed for carbons two or three bonds away (²J-CF and ³J-CF).

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| Aromatic CH | 6.2 - 6.5 | 100 - 115 | ³J-HH, J-HF |

| -CH₂- | 3.5 - 3.8 | 35 - 45 | |

| -NH₂ | 3.5 - 5.0 (broad) | ||

| -COOH | 10.0 - 12.0 (broad) | 170 - 180 | |

| C-F | 158 - 165 | ¹J-CF | |

| C-NH₂ | 145 - 155 | ||

| C-CH₂ | 110 - 120 |

Note: These are predicted values and may vary based on experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to probe the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be expected to show a correlation between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the aromatic CH and the methylene group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. For the target compound, HMBC would be crucial for identifying the quaternary carbons, such as the carboxylic acid carbon and the aromatic carbons bonded to fluorine and the amino group, by observing their correlations with the methylene and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the methylene protons and the aromatic protons.

Application of NMR for Conformational Analysis

The rotational freedom around the C-C bond connecting the phenyl ring and the acetic acid moiety allows for different conformations of this compound. The steric and electronic effects of the fluorine and amino substituents on the phenyl ring will influence the conformational preference.

NMR spectroscopy, particularly through the use of NOESY, can provide insights into the dominant conformation in solution. By analyzing the intensities of NOE cross-peaks between specific protons, the average internuclear distances can be estimated, which in turn can be used to build a model of the molecule's three-dimensional structure. Furthermore, the study of NMR parameters in different solvents can provide information on how the molecular conformation is influenced by the surrounding medium.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While a low-resolution mass spectrometry result for this compound has been reported, showing a protonated molecule [M+H]⁺ at m/z 188, high-resolution mass spectrometry (HRMS) would provide a much more precise mass measurement. chemicalbook.com This allows for the determination of the elemental formula with high confidence, confirming the identity of the compound and distinguishing it from isomers.

Interactive Data Table: Expected HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₈F₂NO₂⁺ | 188.0518 |

| [M+Na]⁺ | C₈H₇F₂NNaO₂⁺ | 210.0337 |

| [M-H]⁻ | C₈H₆F₂NO₂⁻ | 186.0372 |

Fragmentation Pattern Analysis

Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). The presence of the amino group and fluorine atoms would also influence the fragmentation, potentially leading to characteristic losses and rearrangements. For example, cleavage of the bond between the methylene group and the aromatic ring could occur. The analysis of these fragments provides valuable information for structural confirmation.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR and Raman Spectroscopy:

No specific experimental FTIR or Raman spectra for this compound have been found in the reviewed literature. However, the expected characteristic vibrational frequencies can be anticipated based on its structure.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the FTIR spectrum around 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1750 cm⁻¹.

Amino Group: N-H stretching vibrations would appear in the region of 3300-3500 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.

C-F Bonds: Strong absorptions due to C-F stretching are expected in the 1100-1300 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

| -COOH | O-H stretch | 2500-3300 | Broad, Strong |

| C=O stretch | 1700-1750 | Strong | |

| -NH₂ | N-H stretch | 3300-3500 | Medium |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| C=C stretch | 1450-1600 | Medium to Strong | |

| C-F | C-F stretch | 1100-1300 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A thorough review of the Cambridge Structural Database and other scientific literature did not reveal any published crystal structures for this compound. Therefore, no experimental data on its unit cell dimensions, space group, or atomic coordinates can be presented.

Were a single crystal of sufficient quality to be grown and analyzed, X-ray crystallography would be expected to reveal:

The planarity of the phenyl ring.

The precise bond lengths of the C-F, C-N, and C-C bonds, which are influenced by the electronic effects of the substituents.

The conformation of the acetic acid side chain relative to the phenyl ring.

The nature of intermolecular hydrogen bonding involving the carboxylic acid and amino groups, which would dictate the crystal packing. For instance, studies on similar amino-functionalized molecules have shown extensive hydrogen-bonding networks. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Determination (if applicable)

The applicability of chiroptical spectroscopy depends on whether the molecule is chiral. The structure of this compound, C8H7F2NO2, features a methylene group (-CH2-) in the acetic acid side chain. As there is no stereocenter (a carbon atom attached to four different substituent groups) in the molecule, it is achiral.

Therefore, this compound does not exist as enantiomers and will not exhibit optical activity. Techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD), which measure the differential absorption or rotation of polarized light by chiral molecules, are not applicable for determining its purity. Purity determination for this compound would rely on other methods like chromatography (HPLC, GC) or quantitative NMR.

Computational and Theoretical Investigations of 2 4 Amino 2,6 Difluorophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 2-(4-Amino-2,6-difluorophenyl)acetic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its optimized geometry and various electronic properties in the ground state.

These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The presence of the electron-withdrawing fluorine atoms and the electron-donating amino group on the phenyl ring would significantly influence the electronic distribution and geometry of the molecule. A similar study on 2-(4-Cyanophenylamino) acetic acid utilized DFT to analyze its molecular structure and vibrational frequencies. nih.gov

Illustrative Data Table for DFT Calculated Ground State Properties (Hypothetical)

| Parameter | Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Point Group | C1 |

Note: The data in this table is illustrative of the type of results obtained from DFT calculations and is not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

For this compound, the amino group is expected to raise the HOMO energy, while the difluorophenyl moiety would lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity. In a study of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were used to indicate charge transfer within the molecule. nih.gov

Illustrative Data Table for FMO Analysis (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -Value |

| LUMO Energy | -Value |

| HOMO-LUMO Gap | Value |

Note: The data in this table is illustrative of the type of results obtained from FMO analysis and is not based on published experimental or computational data for this specific molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, as well as the fluorine atoms. The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. A similar analysis was performed for 2-(4-Cyanophenylamino) acetic acid to understand its reactive sites. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and their relative energies. For a flexible molecule like this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetic acid moiety, and the C-N bond of the amino group, would lead to various conformers.

By performing a systematic search of the conformational space and minimizing the energy of each conformation, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. The fluorine atoms are known to significantly influence the conformational preferences of molecules.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as conformational changes.

Reactivity Descriptors and Chemical Hardness/Softness

The reactivity of a chemical species can be quantitatively described using a set of conceptual density functional theory (DFT) descriptors. These descriptors, derived from the changes in electron density, help in predicting how a molecule will interact with other chemical entities.

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Sites

Fukui functions are instrumental in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. While specific Fukui function values for this compound are not extensively documented in publicly available literature, theoretical calculations on analogous aromatic compounds provide a framework for prediction. For instance, in studies of similar molecules, the regions with the highest value of the Fukui function for nucleophilic attack (f+) indicate the most probable sites for an incoming nucleophile. Conversely, the sites with the highest value for electrophilic attack (f-) are most susceptible to electrophiles. In the case of this compound, one would anticipate that the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid would be primary sites for electrophilic interaction, while specific carbons on the phenyl ring, influenced by the activating amino group and deactivating fluorine atoms, would be key sites for nucleophilic attack. Detailed computational analysis would be required to assign precise Fukui values to each atom.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the inverse of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Although specific calculated values for this compound are not readily found, studies on structurally related compounds, such as 2-(4-Cyanophenylamino) acetic acid, have utilized DFT to calculate these parameters. researchgate.netnih.gov For example, the HOMO-LUMO energy gap is a critical factor in determining these properties; a large gap suggests high stability and low reactivity. researchgate.netnih.gov The presence of electronegative fluorine atoms and the electron-donating amino group in this compound creates a complex electronic environment that influences its global reactivity.

| Descriptor | Symbol | Typical Calculated Value Range | Significance |

| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.0 to 5.0 eV | Difference between LUMO and HOMO energies; indicates chemical stability. |

| Electronegativity | χ | 3.5 to 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.0 to 2.5 eV | Resistance to deformation of electron cloud. |

| Electrophilicity Index | ω | 1.5 to 3.0 eV | Propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, including charge delocalization and stabilizing interactions.

Delocalization of Electron Charge Density

NBO analysis reveals how electron density is shared and delocalized between different parts of a molecule. In this compound, significant delocalization is expected involving the π-system of the phenyl ring, the lone pairs of the amino group's nitrogen, and the p-orbitals of the fluorine atoms and the carboxylic acid group. These delocalization effects, often described as charge transfer, are crucial for understanding the molecule's electronic properties and stability. researchgate.netnih.gov The interaction between the filled orbitals (donors) and empty orbitals (acceptors) quantifies this delocalization.

Hyper-conjugative Interactions and Molecular Stability

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π(C-C)ring | High | π-conjugation |

| LP (2) O | σ(C-C) | Moderate | Hyperconjugation |

| σ(C-H) | σ*(C-C) | Low | Hyperconjugation |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between structural descriptors and activity, QSAR models can guide the design of new, more potent derivatives.

For a class of compounds like the derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and measuring their biological activity for a specific target. nih.gov Then, a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. nih.govnih.gov Such models can identify the key structural features that enhance or diminish activity, providing a rational basis for lead optimization in drug discovery. While specific QSAR models for derivatives of this compound are not reported in the provided search results, the methodology is widely applied to various classes of bioactive molecules, including other acetic acid derivatives. mdpi.com

Strategic Applications of 2 4 Amino 2,6 Difluorophenyl Acetic Acid in Complex Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Scaffold Construction

The inherent structural features of 2-(4-amino-2,6-difluorophenyl)acetic acid make it a prized intermediate in medicinal chemistry. The presence of a carboxylic acid and an aromatic amine on a difluorinated phenyl ring allows for its incorporation into a wide array of complex molecular architectures designed to interact with biological targets.

Synthesis of Fluorinated Amino Acid Derivatives

The synthesis of non-natural amino acids is a cornerstone of modern drug discovery, and fluorinated variants are particularly sought after. bohrium.com The incorporation of fluorine can significantly alter the physicochemical properties of peptides and proteins, influencing their conformation, stability, and biological activity. nih.gov Fluorine's high electronegativity can affect the acidity of nearby functional groups, while the strength of the carbon-fluorine bond enhances metabolic resistance. psu.edu

This compound serves as a direct precursor to a fluorinated analog of phenylalanine. Its intrinsic amino acid-like structure, possessing both an amine and a carboxylic acid, allows it to be used in peptide synthesis or as a starting point for more complex, unnatural amino acid derivatives. medchemexpress.com The difluorophenyl ring is a key feature, often used to probe or enhance interactions within the binding pockets of enzymes and receptors. nih.govpsu.edu Synthetic strategies such as cross-coupling reactions can be employed to further functionalize the aromatic ring, expanding the library of accessible fluorinated amino acids. nih.gov

Precursor for Inhibitors and Modulators (e.g., kinase inhibitors, anti-inflammatory agents)

The development of small-molecule inhibitors, particularly for protein kinases, is a major focus of pharmaceutical research. nih.gov The 2,6-difluorophenyl motif is a common feature in many potent and selective kinase inhibitors. drugbank.comsci-hub.se The fluorine atoms can form critical interactions with amino acid residues in the enzyme's active site and improve properties like membrane permeability and metabolic stability. researchgate.net

This compound is an ideal starting material for constructing such inhibitors. The primary amine group provides a reactive handle for coupling with heterocyclic scaffolds, a common strategy in the synthesis of kinase inhibitors. For instance, the amine can participate in nucleophilic aromatic substitution (SNAr) reactions or be converted into other functional groups to build the final complex molecule. This approach has been explored in the development of inhibitors for targets like transforming growth factor β-activated kinase 1 (TAK1). nih.gov Furthermore, related fluorinated phenylacetic acid structures have been investigated for their potential as anti-inflammatory agents by targeting enzymes like aminopeptidases.

| Application Area | Target Molecule Class | Key Structural Features Utilized |

| Pharmaceuticals | Fluorinated Amino Acids | Amino group, Carboxylic acid, Difluorophenyl ring |

| Pharmaceuticals | Kinase Inhibitors | Aromatic amine for coupling reactions |

| Pharmaceuticals | Anti-inflammatory Agents | Difluorophenyl core for enzyme interaction |

| Materials Science | Specialty Polyamides | Bifunctionality (amine and carboxylic acid) for polymerization |

| Materials Science | Supramolecular Gels | H-bonding groups (amine/acid) and Aromatic ring (π-stacking) |

| Agrochemicals | Herbicides / Plant Growth Regulators | Fluorinated phenylacetic acid toxophore |

Building Block for Functional Materials Research

Beyond pharmaceuticals, the unique chemical properties of this compound make it a candidate for the design of advanced materials with tailored characteristics.

Integration into Polymer Architectures

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for step-growth polymerization. It can be used to synthesize specialty polyamides where the monomer unit is precisely oriented within the polymer backbone. The incorporation of the 2,6-difluorophenyl group is expected to impart properties characteristic of fluorinated polymers, such as high thermal stability, chemical resistance, and hydrophobicity. These attributes are highly desirable in materials designed for high-performance applications in electronics, aerospace, and specialty coatings.

Design of Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. Amino acids and their derivatives are excellent building blocks for such assemblies due to their ability to form strong and directional hydrogen bonds. rsc.org this compound contains multiple sites for non-covalent interactions: the carboxylic acid and amine groups are potent hydrogen bond donors and acceptors, while the difluorinated aromatic ring can participate in π-π stacking and halogen bonding. This combination of forces can be exploited to drive the self-assembly of the molecules into complex, ordered architectures such as hydrogels, organogels, or liquid crystals. rsc.org These materials have potential applications in areas like tissue engineering, controlled release systems, and molecular sensing.

Development of Agrochemicals and Related Chemical Entities

The phenylacetic acid scaffold is a known structural motif in the field of agrochemicals, particularly in herbicides and plant growth regulators. nih.gov For example, (2,4-Dichlorophenoxy)acetic acid is a widely used herbicide. nih.gov The introduction of fluorine atoms into agrochemical candidates is a common strategy to enhance their efficacy, modulate their environmental persistence, and alter their metabolic pathways in target and non-target organisms.

The structure of this compound makes it a valuable intermediate for creating novel agrochemical candidates. The fluorinated phenylacetic acid core can act as the toxophore, while the amine group serves as a point for chemical modification to fine-tune the molecule's activity spectrum and physical properties. ossila.com Patent literature for herbicides and other agricultural products frequently features complex molecules built from fluorinated aromatic building blocks, indicating strong industrial interest in this chemical space. google.com

Mechanistic Analysis of Biological Interactions and Structure Activity Relationships of 2 4 Amino 2,6 Difluorophenyl Acetic Acid Derivatives

Molecular Target Identification and Binding Studies (In Vitro)

Enzyme Inhibition Assays

Aminopeptidases: Research has indicated that 2-amino-2-(2,4-difluorophenyl)acetic acid can act as an inhibitor of certain aminopeptidases, such as human aminopeptidase (B13392206) N (hAPN). Studies have reported submicromolar inhibitory constants against hAPN, suggesting potential for therapeutic applications. A library of fluorinated phenylalanine analogs, which includes structures similar to this compound, has been shown to have an enhanced binding affinity for aminopeptidases compared to their non-fluorinated counterparts.

Carbonic Anhydrase and PARP1: There is no publicly available information on the inhibitory activity of 2-amino-2-(2,4-difluorophenyl)acetic acid or its derivatives against carbonic anhydrase or PARP1.

Receptor Ligand Binding Investigations

There is no publicly available information specifically detailing the receptor ligand binding investigations of 2-amino-2-(2,4-difluorophenyl)acetic acid or its derivatives.

Cellular and Molecular Responses (In Vitro)

Mechanistic Studies on Cell Viability and Proliferation in Cell Lines

Some derivatives of 2-amino-2-(2,4-difluorophenyl)acetic acid have undergone preliminary in vitro studies. One report mentioned that certain derivatives exhibited over 80% cell viability in specific cancer cell lines in MTT assays, which would suggest low cytotoxicity. However, another part of the same report indicated that the compound has shown IC50 values ranging from 0.04 to 0.4 μM against HCT-116 and EA.hy926 cells, suggesting potent antiproliferative activity. This conflicting information highlights the need for more detailed and specific studies.

Interactive Data Table: Antiproliferative Activity of 2-Amino-2-(2,4-difluorophenyl)acetic acid

| Cell Line | IC50 (µM) |

| HCT-116 | 0.04 - 0.4 |

| EA.hy926 | 0.04 - 0.4 |

Cell Cycle Modulation Investigations

Treatment with 2-amino-2-(2,4-difluorophenyl)acetic acid has been reported to result in a G2/M phase arrest in melanoma cells, suggesting a potential role in disrupting mitotic processes.

Molecular Mechanisms of Apoptosis Induction

In vitro studies have suggested that 2-amino-2-(2,4-difluorophenyl)acetic acid may induce apoptosis in cancer cells. However, detailed mechanistic studies, including western blot analyses of specific apoptotic markers related to this compound, are not available in the public domain.

Modulation of Inflammatory Biomarkers (e.g., Cytokine Expression)

Derivatives of 2-(4-amino-2,6-difluorophenyl)acetic acid have been investigated for their anti-inflammatory properties, which are often mediated by their ability to modulate key inflammatory biomarkers. Research into structurally related compounds demonstrates that these molecules can significantly impact the expression of pro-inflammatory cytokines. For instance, studies on certain heterocyclic derivatives have shown the ability to reverse elevated levels of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ) in stimulated macrophage cell lines. nih.gov This downregulation of cytokine production is a crucial mechanism behind their anti-inflammatory effects. nih.gov

The anti-inflammatory activity is directly associated with the molecular structure's capacity to interact with pathways that control cytokine synthesis. nih.gov Preliminary research indicates that fluorinated phenylglycine derivatives, a class to which this compound belongs, may possess these anti-inflammatory effects through the modulation of such pro-inflammatory cytokines. The inhibition of enzymes like aminopeptidases, which are implicated in inflammatory conditions, further highlights the potential of these compounds to interfere with inflammatory cascades.

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological activity of this compound and its analogs is finely tuned by the specific arrangement and nature of their functional groups. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as potential therapeutic agents by systematically modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The number and position of fluorine atoms on the phenyl ring are critical determinants of the molecule's biological activity. The presence of fluorine significantly alters the compound's electronic properties, stability, and binding interactions.

The 2,6-difluoro substitution pattern, as seen in the parent compound, creates a distinct electronic environment compared to mono-fluorinated or other di-fluorinated isomers. The two fluorine atoms exert a strong electron-withdrawing effect, which can increase the acidity of the carboxylic acid group and decrease the nucleophilicity of the amino group. mdpi.com This electronic modulation influences the molecule's pKa and its ability to form key interactions with biological targets.

In contrast, mono-fluorinated analogs, such as 4-fluorophenylglycine, exhibit weaker electronic modulation. This difference in electronic character can lead to significant variations in biological activity and metabolic stability. The specific positioning of fluorine at the 2 and 6 positions also introduces steric constraints that can dictate the preferred conformation of the molecule, influencing its fit within a target's binding site.

Table 1: Comparative Analysis of Fluorinated Phenylglycine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₈H₇F₂NO₂ | 187.14 | Fluorine atoms at positions 2 and 6. |

| 2-Amino-2-(4-fluorophenyl)acetic acid | C₈H₈FNO₂ | 169.15 | Single fluorine at the para position. |

| 2-Amino-2-(3,4-difluorophenyl)acetic acid | C₈H₇F₂NO₂ | 187.15 | Fluorine atoms at positions 3 and 4. |

This table illustrates how variations in fluorine substitution create a family of related but distinct chemical entities. Data sourced from .

The primary amino group (—NH₂) is a pivotal functional group for molecular recognition and biological activity. It serves as a key hydrogen bond donor and can exist in a protonated state (—NH₃⁺) at physiological pH, allowing for crucial ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of a target protein or enzyme. mdpi.com

The ability of the amino group to participate in these specific, directed interactions is often essential for the compound's binding affinity and selectivity. mdpi.com In SAR studies, this group is a common site for modification. For example, acylation of the amino group is a strategy used to probe the steric and electronic requirements of the binding pocket. The absence of this amino functionality, as in 2,6-difluorophenylacetic acid, would eliminate these critical interactions, likely leading to a significant loss of specific biological activity. sigmaaldrich.com

The carboxylic acid (—COOH) functional group is another cornerstone of the molecule's activity. Its ability to ionize to a carboxylate (—COO⁻) at physiological pH enhances water solubility and allows it to act as a hydrogen bond acceptor or to form salt bridges with positively charged residues like lysine (B10760008) or arginine in a binding site. researchgate.netwiley-vch.de This group is often a key component of the pharmacophore, the essential set of features required for biological activity. researchgate.net

Functionalization of the carboxylic acid is a widely used strategy to improve pharmacokinetic properties. nih.gov For instance, converting the acid to an ester, such as a methyl ester, increases lipophilicity. This modification can create a prodrug, a molecule that is inactive until metabolically converted back to the active carboxylic acid within the body. wiley-vch.de The increased lipophilicity of the ester form can enhance membrane permeability and improve oral bioavailability. wiley-vch.de Furthermore, the carboxylic acid can be replaced with bioisosteres—different functional groups with similar physical or chemical properties—to modulate activity and pharmacokinetics. wiley-vch.denih.gov

The interaction between a ligand like this compound and its biological target is governed by a delicate balance of steric and electronic effects. manchester.ac.ukrsc.org

Electronic Effects : The two ortho-fluorine atoms are highly electronegative and create a strong electron-withdrawing inductive effect. This significantly impacts the electron distribution across the entire molecule, influencing the acidity of the carboxylic acid and the basicity of the amino group. mdpi.com These modified electronic properties are critical for the strength and nature of non-covalent interactions (e.g., hydrogen bonds, ionic bonds) with the target. nih.gov

Steric Effects : The fluorine atoms at positions 2 and 6 introduce steric bulk on either side of the acetic acid side chain. mdpi.com This steric hindrance can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This pre-organization can be beneficial if it matches the optimal geometry for binding, but it can also prevent the molecule from fitting into a constrained active site. nih.gov The interplay between the size of the ligand and the topology of the receptor site is a key determinant of binding affinity. nih.govnih.gov

Table 2: Summary of Steric and Electronic Contributions

| Functional Group | Primary Electronic Effect | Primary Steric Effect |

| 2,6-Difluoro Substituents | Strong electron-withdrawal, modulating pKa of other groups. | Bulk that restricts bond rotation and influences molecular conformation. mdpi.com |

| 4-Amino Group | Acts as a hydrogen bond donor; can be protonated for ionic interactions. | Contributes to the overall size and shape for fitting into the binding pocket. |

| Carboxylic Acid Group | Can be deprotonated to form ionic bonds; acts as a hydrogen bond acceptor. researchgate.net | Defines a key interaction point and contributes to the molecule's spatial arrangement. |

Computational Approaches to Biological Activity Prediction

In modern drug discovery, computational methods are indispensable for predicting the biological activity of novel compounds and for understanding their mechanisms of action at a molecular level. researchgate.netmdpi.com For derivatives of this compound, several in silico techniques can be applied.

Molecular docking is a primary tool used to predict how these derivatives might bind to the active site of a target enzyme or receptor. nih.gov This method computationally places the ligand into the binding site in various orientations and conformations, calculating a score that estimates binding affinity. These studies can reveal key interactions, such as the hydrogen bonds formed by the amino and carboxylic acid groups, and help rationalize the observed SAR. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful predictive approach. nih.gov QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. Properties such as lipophilicity (logP), electronic parameters, and steric descriptors are used to build a model that can predict the activity of new, yet-to-be-synthesized derivatives. nih.gov Predicted properties, such as the collision cross section (CCS) derived from ion mobility-mass spectrometry, can also be incorporated into these models as a descriptor of molecular size and shape. uni.lu These computational strategies accelerate the design-synthesize-test cycle by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second, with the goal of forecasting the affinity and binding mode of the ligand to a target protein. iaanalysis.comcomputabio.comnih.govparssilico.comwikipedia.org This technique is instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates. wikipedia.org

For derivatives of this compound, molecular docking studies would be employed to predict their binding to specific biological targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a conformational search to identify the most stable binding pose. computabio.com The stability of the resulting complex is then evaluated using a scoring function, which estimates the binding affinity.

The key structural features of this compound derivatives that would influence docking outcomes include:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a protein's active site.

The Amino Group: The 4-amino group can also participate in hydrogen bonding and may be crucial for anchoring the ligand within the binding pocket.

A hypothetical molecular docking study of a this compound derivative against a putative enzyme target, such as an aminopeptidase, could yield results as depicted in the table below. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Aminopeptidase N | -8.5 | Arg234, Glu356, Tyr412 |

| Methyl 2-(4-amino-2,6-difluorophenyl)acetate | Aminopeptidase N | -7.9 | Arg234, Tyr412 |

| 2-(4-acetamido-2,6-difluorophenyl)acetic acid | Aminopeptidase N | -9.1 | Arg234, Glu356, Tyr412, Phe550 |

This table is illustrative and based on typical outcomes of molecular docking studies.

In Silico ADMET Prediction (Mechanistic Aspects, not clinical bioavailability)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.govmdpi.comcambridge.orgspringernature.com These predictions are crucial in early drug discovery to identify potential liabilities that could lead to late-stage attrition.

For this compound and its derivatives, in silico models can predict a range of mechanistic properties:

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption can be predicted. The presence of polar groups like the carboxylic acid and amino group may influence these properties.

Metabolism: The models can predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. The fluorine atoms on the phenyl ring are known to block sites of metabolism, potentially increasing metabolic stability. annualreviews.orgtandfonline.comannualreviews.orgresearchgate.netnih.gov

Toxicity: Predictions can be made for various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. The aromatic amine moiety is a structural alert for potential toxicity, which would be a focus of these predictions. oup.com

A summary of hypothetical in silico ADMET predictions for this compound is provided in the table below.

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Caco-2 Permeability | Low | Potentially low intestinal absorption. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| Hepatotoxicity | Probable | Potential for liver toxicity, warrants further investigation. |

| Mutagenicity (Ames) | Positive | Potential for genotoxicity due to the aromatic amine. |

This table contains hypothetical data based on general principles of ADMET prediction for compounds with similar functional groups.

In Vitro Metabolic Stability Studies of Derivatives

In vitro metabolic stability assays are experimental procedures designed to determine the susceptibility of a compound to metabolism by liver enzymes. nih.govnuvisan.comwuxiapptec.comsigmaaldrich.cnthermofisher.com These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.govnuvisan.comwuxiapptec.comsigmaaldrich.cnthermofisher.com The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. nih.gov

For derivatives of this compound, these studies would provide crucial information on their metabolic fate. The presence of two fluorine atoms on the phenyl ring is expected to enhance metabolic stability by blocking potential sites of hydroxylation by cytochrome P450 enzymes. annualreviews.orgtandfonline.comannualreviews.orgresearchgate.netnih.gov However, other metabolic pathways, such as glucuronidation of the carboxylic acid or N-acetylation of the amino group, could still occur.

A typical in vitro metabolic stability study in human liver microsomes might yield the following data for a series of derivatives.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

|---|---|---|---|

| 2-(4-Aminophenyl)acetic acid | 15 | 46.2 | Low |

| 2-(4-Amino-2-fluorophenyl)acetic acid | 35 | 19.8 | Moderate |

| This compound | >60 | <11.5 | High |

This table presents illustrative data demonstrating the expected trend of increased metabolic stability with increased fluorination.

Emerging Research Directions and Future Perspectives for 2 4 Amino 2,6 Difluorophenyl Acetic Acid Research

Integration with Advanced Flow Chemistry and Continuous Synthesis Platforms

The synthesis of 2-(4-amino-2,6-difluorophenyl)acetic acid, which typically involves the reduction of a nitro group on a fluorinated precursor, is well-suited for adaptation to advanced flow chemistry platforms. chemicalbook.com Continuous flow processing offers substantial advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and the potential for automation. vapourtec.com

Flow reactors are particularly adept at handling hazardous reagents and managing strong exotherms, which can be a consideration in nitration and reduction reactions. vapourtec.comrsc.org The development of continuous flow methods for fluorination and subsequent functional group manipulations is a rapidly advancing field. vapourtec.comresearchgate.netresearchgate.net Integrating the synthesis of this compound into a multi-step continuous flow system could streamline its production, reduce waste, and allow for on-demand manufacturing. Future research in this area would likely focus on optimizing reaction conditions within microreactors, developing robust in-line purification techniques, and creating a fully automated synthesis platform.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Relevance to Synthesis |

| Heat Transfer | Superior heat dissipation and precise temperature control. | Manages exothermicity of potential nitration and reduction steps. |

| Mass Transfer | Enhanced mixing of reactants, particularly in gas-liquid reactions. | Improves efficiency of hydrogenation or other reduction methods. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | Safer handling of reagents and intermediates common in fluorination chemistry. vapourtec.com |

| Scalability | Production is scaled by extending run time rather than increasing reactor size. | Allows for flexible and efficient production scaling. rsc.org |

| Automation | Enables high-throughput screening of reaction conditions and automated production. vapourtec.com | Facilitates rapid optimization and on-demand synthesis. |

Exploitation in Combinatorial Chemistry and Library Synthesis

The bifunctional nature of this compound makes it an excellent building block for combinatorial chemistry and the synthesis of compound libraries. wikipedia.orgopenaccessjournals.com The amino group can be readily acylated, alkylated, or used in peptide coupling reactions, while the carboxylic acid moiety can be converted into a wide range of esters, amides, or other functional groups. This dual reactivity allows for the rapid generation of a diverse set of molecules from a single, fluorinated scaffold.

In solid-phase synthesis, the carboxylic acid can be anchored to a resin, allowing the amino group to be elaborated through a series of reactions. wikipedia.orgajrconline.org Alternatively, the amino group can be protected, and the carboxylic acid can be used as a handle for solution-phase library generation. The incorporation of the 2,6-difluorophenyl motif is particularly valuable, as fluorine substitution is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. numberanalytics.com Future work could involve the use of this compound in split-and-pool synthesis to generate large, encoded libraries for high-throughput screening against various biological targets. nih.gov

Application in Bioconjugation and Chemical Biology Probes

Fluorinated amino acids are increasingly utilized as probes in chemical biology. rsc.org The fluorine atoms in this compound can serve as sensitive reporters in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.org Since naturally occurring fluorine is scarce in biological systems, ¹⁹F NMR offers a background-free window to study protein structure, dynamics, and ligand binding. wikipedia.org Incorporating this compound into peptides or other biomolecules would allow for detailed mechanistic studies of biological processes.

Furthermore, the amino and carboxylic acid groups provide handles for bioconjugation. The compound could be attached to proteins, antibodies, or nanoparticles to create novel imaging agents or targeted therapeutic constructs. The development of fluorescent unnatural amino acids is another burgeoning area. rsc.org While this compound itself is not inherently fluorescent, it could be chemically modified to create novel fluorogenic probes whose spectral properties are sensitive to their local environment.

Advanced Materials Science Applications beyond Pharmaceutical Intermediates

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science. numberanalytics.comnumberanalytics.comresearchgate.net The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density of the phenyl ring, which can be exploited in the design of advanced materials. rsc.org

This compound could serve as a monomer or a functional additive in the synthesis of novel polymers. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. acs.org Potential applications could include the development of high-performance plastics, fluoropolymers, or liquid crystals. The amino and carboxylic acid groups also allow for its incorporation into metal-organic frameworks (MOFs), potentially leading to materials with tailored porosity and gas sorption properties.

Table 2: Potential Materials Science Applications

| Material Class | Potential Role of the Compound | Resulting Property |

| Fluoropolymers | As a monomer or co-monomer. | Enhanced thermal stability and chemical resistance. numberanalytics.com |

| Liquid Crystals | As a core structural component. | Modified mesophase behavior and electro-optical properties. researchgate.net |

| Metal-Organic Frameworks (MOFs) | As an organic linker. | Tailored porosity and selective gas adsorption. |

| Functional Coatings | As a surface modifying agent. | Increased hydrophobicity and durability. |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques and Theoretical Modeling

A deeper understanding of the physicochemical properties of this compound can be achieved through the application of advanced spectroscopic techniques and theoretical modeling. As mentioned, ¹⁹F NMR is a powerful tool for probing the local electronic environment of the fluorine atoms. nih.govwikipedia.org Detailed studies could elucidate the influence of solvent, pH, and binding interactions on the chemical shifts of the fluorine nuclei.

Computational chemistry and theoretical modeling can provide valuable insights into the molecule's structure, electronic properties, and reactivity. numberanalytics.com Density Functional Theory (DFT) calculations, for instance, can predict molecular orbitals, electrostatic potential, and vibrational frequencies, which can be correlated with experimental spectroscopic data. Such studies can help rationalize the effects of the difluoro substitution on the acidity of the carboxylic acid and the basicity of the amino group, as well as predict its behavior in different chemical environments.

Interdisciplinary Research with Biotechnology and Nanotechnology

The interface of chemistry, biotechnology, and nanotechnology presents exciting opportunities for this compound. The functionalization of nanoparticles with amino acids is a rapidly growing field aimed at improving their biocompatibility, stability, and targeting capabilities. nih.govmdpi.comnih.gov The amino and carboxylic acid groups of the target compound make it an ideal candidate for surface modification of gold, silica, or other nanoparticles. researchgate.net

Such functionalized nanoparticles could be developed for a variety of biomedical applications, including targeted drug delivery, in vivo imaging, and biosensing. nih.govmdpi.com The presence of the fluorinated phenyl ring could offer an additional modality for tracking the nanoparticles using ¹⁹F MRI. Furthermore, the integration of this compound into enzymatic or whole-cell biotransformation processes could lead to the sustainable and stereoselective synthesis of valuable chiral derivatives. The inherent biological relevance of the amino acid scaffold, combined with the unique properties of the fluorine atoms, makes this compound a prime candidate for pioneering interdisciplinary research. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-2,6-difluorophenyl)acetic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via halogenation of a phenylacetic acid precursor followed by amination. For example, bromine or chlorine substituents (e.g., in 2-(4-Bromo-2,6-difluorophenyl)acetic acid, ) can be replaced with an amino group using ammonia under reflux in ethanol . Purification involves recrystallization in acetic acid or ethanol, with monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >97% purity .

Q. How can the compound’s solubility be experimentally determined, and what solvents are optimal for biological assays?

- Methodology : Solubility screening should use UV-Vis spectroscopy (λ = 260–280 nm) in buffers (pH 4–8) and organic solvents. indicates that derivatives like 4-Amino-2,6-dichlorophenol are highly soluble in ethanol, acetone, and acetic acid but poorly in water. For in vitro assays, dimethyl sulfoxide (DMSO) at <1% v/v is recommended to avoid cytotoxicity .

Q. What analytical techniques validate the structural integrity of the compound?

- Methodology :

- NMR : -NMR (DMSO-d6) should show aromatic protons as doublets (δ 6.8–7.2 ppm) and the acetic acid moiety as a singlet (δ 3.4–3.6 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should yield [M-H]⁻ at m/z 206.7 (calculated for C₈H₇F₂NO₂⁻) .

- XRD : Single-crystal diffraction (e.g., monoclinic P21/c space group) confirms bond lengths and angles, as seen in structurally similar fluorophenylacetic acids .

Q. What safety protocols are essential for handling this compound?

- Methodology : Use PPE (nitrile gloves, safety goggles, lab coat) and fume hoods. and highlight risks of skin/eye irritation (H315, H319). Spills require neutralization with 5% sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25% Hartree-Fock) to model electron distribution. Basis sets like 6-311++G(d,p) optimize accuracy for fluorine and nitrogen atoms. shows this approach reduces deviations in atomization energies to <2.4 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.

- Structural Analogues : Compare with 3-Chloro-2,6-difluorophenylacetic acid (), where fluorine enhances binding to hydrophobic enzyme pockets.

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (kon/koff) and differentiate competitive vs. allosteric modulation .

Q. How does the compound’s crystal packing influence its stability and reactivity?

- Methodology : Analyze hydrogen-bonding networks via single-crystal XRD (e.g., O–H···N interactions in ). Thermal stability is assessed via TGA-DSC (decomposition onset >200°C). Packing efficiency correlates with melting point (e.g., 126–130°C for chloro-fluoro analogues) .

Q. Can fluorination patterns (2,6-difluoro vs. 3,5-difluoro) alter metabolic pathways in vitro?

Retrosynthesis Analysis